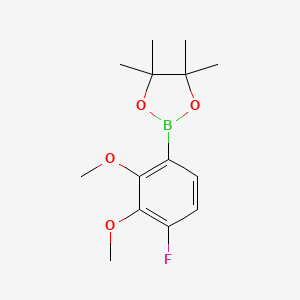

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester

Description

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its molecular formula C14H20BFO4 and a molecular weight of 282.12 g/mol . It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name |

2-(4-fluoro-2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(18-6)11(9)17-5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHLFDVSFZWBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 2,3-dimethoxy-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-4-flu

Biological Activity

2,3-Dimethoxy-4-fluorophenylboronic acid pinacol ester (commonly referred to as DFBPin) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid moiety, which plays a crucial role in its interaction with biomolecules, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C12H15BFO4

- Molecular Weight : 252.06 g/mol

- CAS Number : 2121512-21-6

Boronic acids, including DFBPin, are known to interact with diols and other nucleophiles through reversible covalent bonding. This property is essential for their role in various biological processes, such as enzyme inhibition and molecular recognition. The mechanism typically involves:

- Formation of Boronate Esters : DFBPin can form stable complexes with cis-diol-containing compounds.

- Inhibition of Enzymatic Activity : By binding to specific enzymes, DFBPin can inhibit their activity, which is particularly relevant in cancer therapy and antiviral applications.

Anticancer Activity

Recent studies have indicated that DFBPin exhibits significant anticancer properties. Its ability to inhibit certain kinases involved in cancer progression has been documented. For instance:

- Study Findings : In vitro assays demonstrated that DFBPin effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism : The compound's interference with signaling pathways associated with cell growth and survival suggests its potential as a therapeutic agent.

Antiviral Properties

DFBPin has also been explored for its antiviral activity:

- Research Context : A study focused on the inhibition of viral replication mechanisms showed that DFBPin could disrupt the function of viral proteins essential for replication.

- Case Study : In experiments involving Dengue virus, DFBPin demonstrated a reduction in viral load in treated cells, highlighting its potential as an antiviral agent.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy

- In a controlled study involving MCF-7 and PC3 cell lines, DFBPin was administered at varying concentrations. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

-

Antiviral Mechanism

- A study investigating the effects of DFBPin on Dengue virus replication utilized human dendritic cells. The treatment resulted in a marked decrease in viral RNA levels, supporting the hypothesis that DFBPin interferes with viral protein synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.